2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
CAS No.:
Cat. No.: VC15176322
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O3 |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
| Standard InChI | InChI=1S/C21H22N2O3/c1-25-19-8-7-14(11-20(19)26-2)12-21(24)23-10-9-18-16(13-23)15-5-3-4-6-17(15)22-18/h3-8,11,22H,9-10,12-13H2,1-2H3 |
| Standard InChI Key | FQKJWUUGSAWOKW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3)OC |
Introduction
The compound 2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a derivative of the pyridoindole class, which has garnered significant attention in medicinal chemistry due to its structural characteristics and potential biological activities. This compound is closely related to 8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, which has been studied for its therapeutic applications, particularly in oncology and neuropharmacology.
Synthesis and Chemical Reactions
The synthesis of pyridoindole derivatives typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. While specific synthesis details for 2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole are not provided, related compounds often involve acylation reactions and the use of protecting groups to ensure selective modification of the pyridoindole core.
Biological Activity and Potential Applications
Pyridoindole derivatives have been explored for their potential therapeutic applications, including anticancer and neuroprotective effects. The presence of a 3,4-dimethoxyphenyl group may influence the compound's ability to interact with biological targets, potentially enhancing its efficacy in certain therapeutic contexts.
| Application | Potential Mechanism |
|---|---|
| Oncology | Interaction with specific cellular targets to inhibit tumor growth. |
| Neuropharmacology | Modulation of neurotransmitter systems or neuroprotective effects. |
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